

The Role of Midasin in Ribosome Maturation: A Technical Guide

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Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. In eukaryotes, the assembly of the 60S large ribosomal subunit is a complex pathway involving numerous assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Midasin, also known as Rea1 in *Saccharomyces cerevisiae* and Mdn1 in other eukaryotes, is a giant AAA-ATPase (ATPases Associated with diverse cellular Activities) that plays a pivotal, mechanochemical role in the maturation of the 60S subunit. This technical guide provides an in-depth overview of the function of midasin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its operational pathways.

Core Concepts: The Mechanochemical Action of Midasin

Midasin is one of the largest known proteins, with a molecular weight of approximately 560-630 kDa, and is highly conserved across eukaryotes.^[1] Its function is indispensable for cell viability. ^[1] Structurally, midasin is characterized by a ring-shaped hexameric AAA-ATPase domain at its N-terminus and a long, flexible tail region culminating in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain.^[2] This unique architecture allows midasin to function as a

molecular motor, coupling the energy from ATP hydrolysis to the mechanical removal of specific assembly factors from pre-60S ribosomal particles.

The primary role of midasin is to facilitate the timely dissociation of assembly factors that have completed their function, thereby allowing the pre-60S particle to progress to the next stage of maturation and eventual nuclear export. Two key substrates of midasin are the assembly factors Ytm1 (WDR12 in humans) and Rsa4 (NLE1 in humans).[3] The MIDAS domain of midasin specifically recognizes and binds to the ubiquitin-like (UBL) domains of these proteins. [3] Through a series of conformational changes driven by ATP hydrolysis in the AAA ring, midasin exerts a pulling force on its substrates, effectively stripping them from the pre-60S particle.[2][3] This action is crucial for the remodeling of the pre-ribosome and is a prerequisite for its export to the cytoplasm.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure, function, and inhibition of midasin.

Organism	Protein Name	Molecular Weight (kDa)	Amino Acid Count	Gene Name
Homo sapiens	Midasin (MDN1)	~632	5596	MDN1
Saccharomyces cerevisiae	Rea1	~560	4910	YLR106C
Schizosaccharomyces pombe	Mdn1	~538	4717	-
Arabidopsis thaliana	MDN1	~583	-	AT1G67120
Drosophila melanogaster	Midasin	~605	-	CG13185
Giardia intestinalis	Midasin	~540	4835	-

Table 1: Midasin
Orthologs and
their Properties.

[\[1\]](#)

Domain	Approximate Molecular Weight (kDa)	Key Features
N-terminal Domain	~35	Weakly conserved
AAA Domain	~180 (6 x ~30)	Six tandem AAA protomers forming a ring; site of ATP hydrolysis
Linker Domain	~260	Connects AAA domain to the D/E-rich domain
D/E-rich Domain	~70	Highly acidic region rich in aspartate and glutamate
M-domain (MIDAS)	~30	Metal Ion-Dependent Adhesion Site; binds UBL domains of substrates

Table 2: Domain Organization of Human Midasin.[\[1\]](#)

Inhibitor	Target	GI50 (Wild-Type Cells)	Mechanism
Rbin-1	Midasin (Mdn1)	136 nM	Potent, reversible, and specific inhibitor
Rbin-2	Midasin (Mdn1)	14 nM	A more potent analog of Rbin-1

Table 3: Chemical Inhibitors of Midasin.
[\[4\]](#)[\[5\]](#)

Complex/Protein	PDB ID	Method	Resolution (Å)	Organism
Rea1-MIDAS domain	6QT8	X-ray Diffraction	2.33	Chaetomium thermophilum
Rea1 (AMPPNP state)	6I26	Cryo-EM	-	Saccharomyces cerevisiae
Ytm1 UBL domain	-	X-ray Diffraction	1.7	Saccharomyces cerevisiae
Erb1-Ytm1 complex	5EM2	X-ray Diffraction	2.67	Chaetomium thermophilum

Table 4:
Structural Data
for Midasin and
Interacting
Proteins.[\[6\]](#)[\[7\]](#)[\[8\]](#)
[\[9\]](#)

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of midasin in ribosome maturation. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

Yeast Two-Hybrid (Y2H) Assay for Identifying Midasin Interactors

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Principle: The transcription factor GAL4 is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., a domain of Midasin) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing for cell growth on selective media and colorimetric detection.

Detailed Protocol Outline:

- **Vector Construction:** Clone the Midasin "bait" sequence into a BD vector (e.g., pEG202) and a cDNA library into an AD "prey" vector (e.g., pJG4-5).[10]
- **Yeast Transformation:** Transform the bait plasmid into a suitable yeast strain (e.g., EGY48) and the prey library into another compatible strain (e.g., Y187).[7]
- **Mating:** Mix the bait and prey strains on a rich medium (e.g., YPDA) to allow for mating and the formation of diploid cells containing both plasmids.[6]
- **Selection:** Replica-plate the mated cells onto selective media lacking specific nutrients (e.g., histidine, leucine, tryptophan) to select for interacting partners. The optimal concentration of 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product, should be determined empirically for each bait to suppress auto-activation.
- **Interaction Confirmation and Identification:** Isolate plasmids from positive colonies, sequence the prey inserts to identify the interacting proteins, and re-transform into the original yeast strains to confirm the interaction.

In Vitro Release of Assembly Factors from Pre-60S Particles

This assay biochemically reconstitutes the Midasin-mediated removal of assembly factors from purified pre-60S particles.

Principle: Pre-60S particles containing a specific assembly factor (e.g., Ytm1 or Rsa4) are purified from yeast. These particles are then incubated with purified Midasin/Rea1 and ATP. The release of the assembly factor is assessed by separating the reaction components and analyzing the fractions.

Detailed Protocol Outline:

- **Purification of Pre-60S Particles:**
 - Use a yeast strain expressing a tandem affinity purification (TAP)-tagged assembly factor (e.g., Ytm1-TAP).

- Grow a large-scale yeast culture and prepare a cell lysate under conditions that preserve the integrity of pre-ribosomal particles.
- Perform tandem affinity purification to isolate the pre-60S particles associated with the tagged protein.[3]
- Purification of Recombinant Midasin/Rea1:
 - Express recombinant Midasin/Rea1 in a suitable system (e.g., insect cells or yeast).
 - Purify the protein using a combination of affinity and size-exclusion chromatography.
- In Vitro Release Assay:
 - Incubate the purified pre-60S particles with purified Midasin/Rea1 in a buffer containing ATP and an ATP regeneration system.
 - Include control reactions with no Midasin, no ATP, or a non-hydrolyzable ATP analog (e.g., AMP-PNP).[3]
- Analysis of Release:
 - Separate the reaction mixture using sucrose density gradient centrifugation.
 - Collect fractions and analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against the assembly factor of interest and ribosomal proteins. A shift of the assembly factor from the pre-60S fraction to the top of the gradient indicates its release.

Northern Blot Analysis of pre-rRNA Processing

This technique is used to detect and quantify specific pre-rRNA species, allowing for the assessment of ribosome biogenesis defects in midasin mutants.

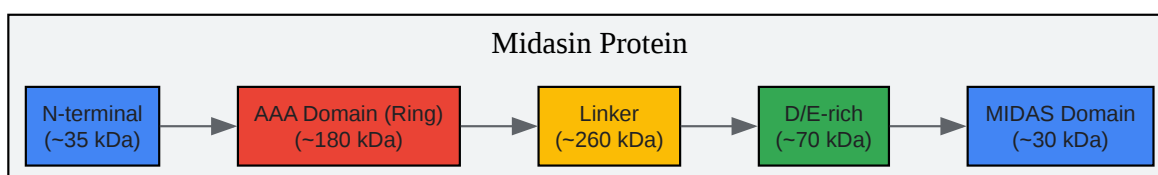
Principle: Total RNA is extracted from yeast cells, separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled oligonucleotide probe specific to a particular pre-rRNA sequence.

Detailed Protocol Outline:

- RNA Extraction: Grow wild-type and midasin mutant yeast strains to mid-log phase. Harvest the cells and extract total RNA using a hot acid phenol method.
- Gel Electrophoresis and Transfer: Separate the RNA on a denaturing agarose-formaldehyde gel. Transfer the RNA to a nylon membrane.
- Probe Labeling and Hybridization:
 - Design oligonucleotide probes specific to different regions of the pre-rRNA (e.g., ITS1, ITS2, 5' ETS). An example probe for pre-tRNA is 5'-CCAAACAACCACTTATTTGTTGA-3'.
[\[11\]](#)
 - Label the probes with a radioactive isotope (e.g., ^{32}P) or a non-radioactive label.
 - Hybridize the labeled probe to the membrane in a hybridization buffer at an appropriate temperature.
- Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a suitable imaging system. Accumulation of specific pre-rRNA species in the mutant strain compared to the wild-type indicates a defect in processing at that step.

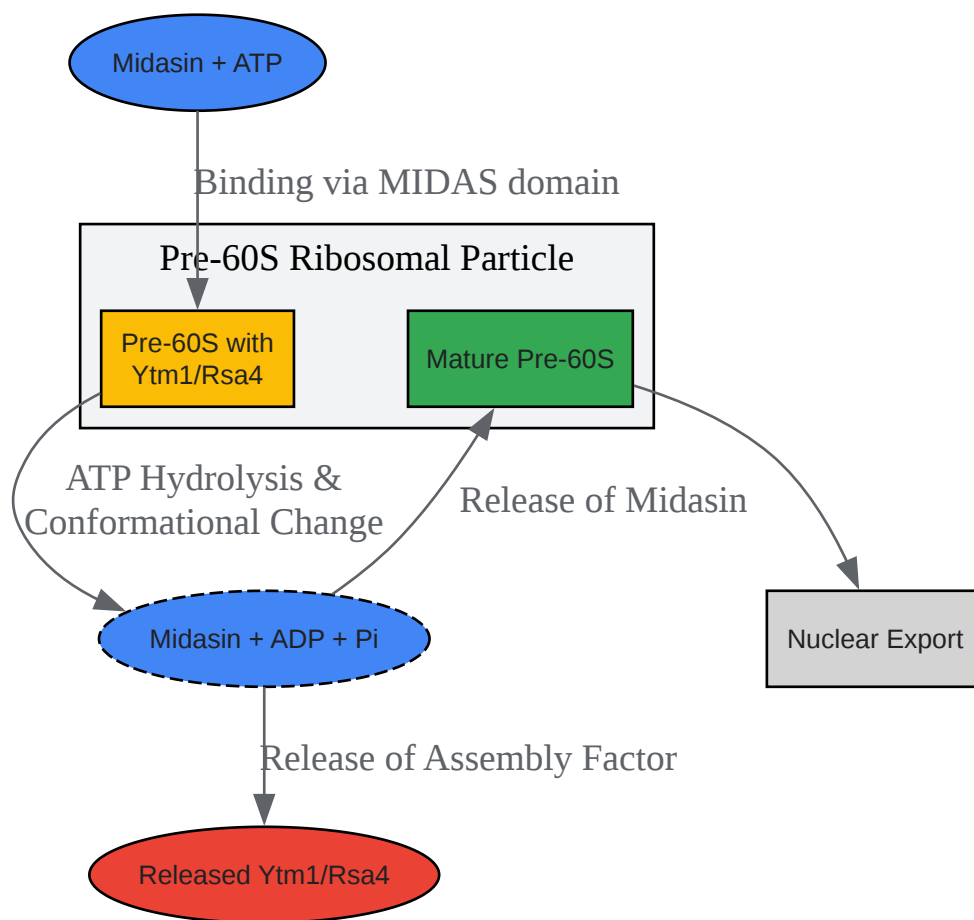
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving midasin.



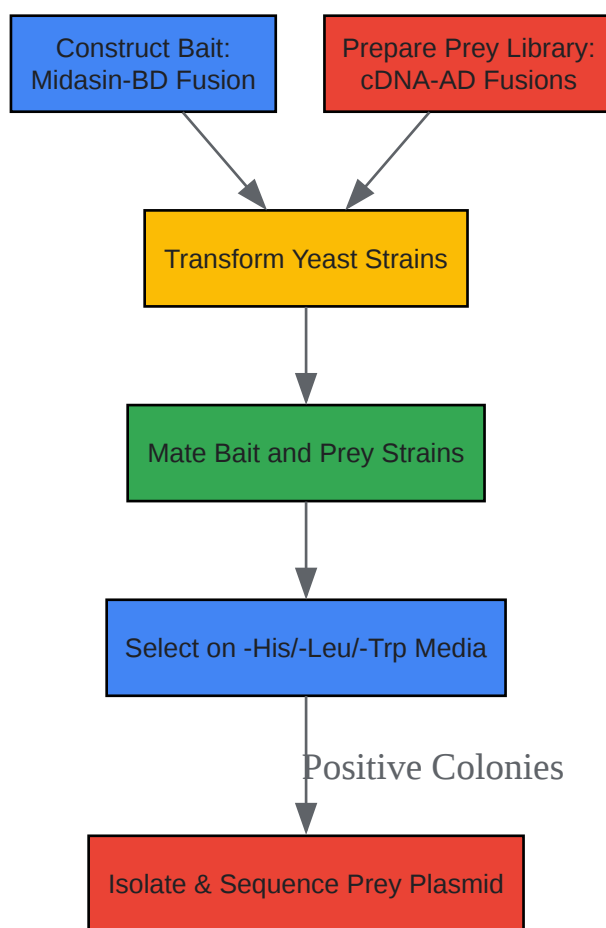
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Caption: Domain organization of the Midasin protein.



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Caption: Midasin's mechanochemical cycle for assembly factor removal.



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Caption: Experimental workflow for a Yeast Two-Hybrid screen.

Conclusion

Midasin is a critical player in the intricate process of 60S ribosomal subunit maturation. Its role as a molecular machine that removes assembly factors from pre-ribosomal particles highlights the dynamic and energy-dependent nature of ribosome biogenesis. A thorough understanding of midasin's structure, function, and interactions is crucial for dissecting the mechanisms of ribosome assembly and its regulation. Furthermore, the essential nature of midasin makes it a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth and protein synthesis, such as cancer. The experimental approaches detailed in this guide provide a framework for further investigation into the multifaceted role of this essential AAA-ATPase.

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